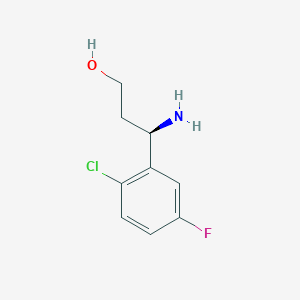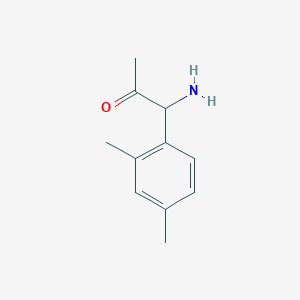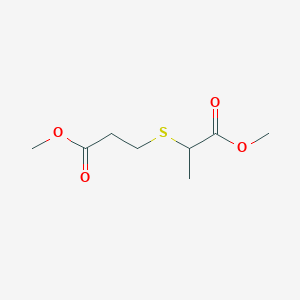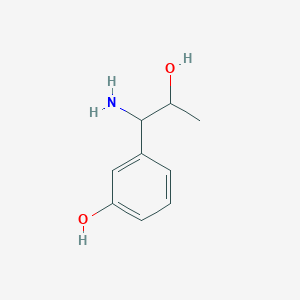![molecular formula C22H16ClN5O B13046068 4-[4-(4-Amino-naphthalen-1-ylazo)-phenylazo]-2-chloro-phenol](/img/structure/B13046068.png)
4-[4-(4-Amino-naphthalen-1-ylazo)-phenylazo]-2-chloro-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-Amino-naphthalen-1-ylazo)-phenylazo]-2-chloro-phenol is a complex organic compound known for its vibrant color properties and potential applications in various scientific fields. This compound is characterized by its azo groups, which are responsible for its distinctive chromophoric properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Amino-naphthalen-1-ylazo)-phenylazo]-2-chloro-phenol typically involves a multi-step process. The initial step often includes the diazotization of 4-amino-naphthalen-1-ylamine, followed by coupling with phenylazo-2-chloro-phenol under controlled conditions. The reaction conditions usually require acidic or basic environments to facilitate the diazotization and coupling reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Amino-naphthalen-1-ylazo)-phenylazo]-2-chloro-phenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the chloro and phenolic sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenols and naphthalenes.
Scientific Research Applications
4-[4-(4-Amino-naphthalen-1-ylazo)-phenylazo]-2-chloro-phenol has diverse applications in scientific research:
Chemistry: Used as a dye and chromophore in analytical chemistry.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the manufacturing of dyes and pigments for textiles and plastics.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. The chromophoric properties are due to the conjugated system of double bonds, which absorb light at specific wavelengths. In biological systems, the compound may interact with proteins and nucleic acids, affecting their function and structure.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Amino-naphthalen-1-ylazo)-phenol
- 4-(4-Amino-phenylazo)-2-chloro-phenol
- 4-(4-Amino-naphthalen-1-ylazo)-2-chloro-phenol
Uniqueness
4-[4-(4-Amino-naphthalen-1-ylazo)-phenylazo]-2-chloro-phenol is unique due to its specific combination of azo groups and chloro-phenol structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a compound of significant interest.
Properties
Molecular Formula |
C22H16ClN5O |
|---|---|
Molecular Weight |
401.8 g/mol |
IUPAC Name |
4-[[4-[(4-aminonaphthalen-1-yl)diazenyl]phenyl]diazenyl]-2-chlorophenol |
InChI |
InChI=1S/C22H16ClN5O/c23-19-13-16(9-12-22(19)29)27-25-14-5-7-15(8-6-14)26-28-21-11-10-20(24)17-3-1-2-4-18(17)21/h1-13,29H,24H2 |
InChI Key |
KXVILEXNGKXGGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC=C(C=C3)N=NC4=CC(=C(C=C4)O)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(1S)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13046034.png)





